molecular formula C15H27N3O4 B2908451 tert-Butyl 1-(morpholine-4-carbonyl)piperidin-4-ylcarbamate CAS No. 1013920-83-6

tert-Butyl 1-(morpholine-4-carbonyl)piperidin-4-ylcarbamate

Cat. No.: B2908451
CAS No.: 1013920-83-6
M. Wt: 313.398
InChI Key: VUBQLAOJUWIHGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 1-(morpholine-4-carbonyl)piperidin-4-ylcarbamate: is a chemical compound with the molecular formula C15H27N3O4 and a molecular weight of 313.39 g/mol . This compound is known for its unique structure, which includes a morpholine ring, a piperidine ring, and a tert-butyl carbamate group. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(morpholine-4-carbonyl)piperidin-4-ylcarbamate typically involves the reaction of piperidine derivatives with morpholine and tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in the synthesis include dichloromethane and methanol, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1-(morpholine-4-carbonyl)piperidin-4-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 1-(morpholine-4-carbonyl)piperidin-4-ylcarbamate is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It is also used in the development of new drugs and therapeutic agents .

Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It is used in preclinical studies to evaluate its efficacy and safety as a drug candidate .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other fine chemicals. It is also used as an intermediate in the synthesis of agrochemicals and other specialty chemicals .

Mechanism of Action

The mechanism of action of tert-Butyl 1-(morpholine-4-carbonyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets in the body. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • tert-Butyl 1-(morpholine-4-carbonyl)cyclopentylcarbamate
  • tert-Butyl 1-benzoyl-4-methylpiperidin-4-ylcarbamate
  • tert-Butyl (3-cyclopentyl-1,2,4-oxadiazol-5-yl)methylcarbamate
  • tert-Butyl benzyl (4-hydroxybutyl)carbamate
  • tert-Butyl (2-morpholin-2-ylethyl)carbamate

Uniqueness: tert-Butyl 1-(morpholine-4-carbonyl)piperidin-4-ylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

tert-butyl N-[1-(morpholine-4-carbonyl)piperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O4/c1-15(2,3)22-13(19)16-12-4-6-17(7-5-12)14(20)18-8-10-21-11-9-18/h12H,4-11H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBQLAOJUWIHGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.